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Probing ACKR3 Trafficking: An Application Note on the Use of Fluorescent Ligands

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For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for an Atypical Chemokine Receptor 3 (ACKR3) trafficking assay using a fluorescent small-molecule ligand. ACKR3, also known as CXCR7, is a key regulator of chemokine signaling, primarily acting as a scavenger receptor for CXCL12 and CXCL11.[1][2][3] Unlike typical chemokine receptors, ACKR3 does not couple to G-proteins but instead signals through β -arrestin pathways, leading to ligand internalization and degradation.[1][4][5][6] This unique mechanism makes the study of its trafficking crucial for understanding its role in various physiological and pathological processes, including cancer progression and cardiovascular diseases.[4][5][7]

The use of fluorescently labeled ligands provides a powerful tool to visualize and quantify receptor localization and movement in living cells.[7][8][9] This note details methodologies for both quantitative binding analysis and direct visualization of receptor trafficking.

Quantitative Data Summary

The following tables summarize the binding affinities of various fluorescent and non-fluorescent ligands for the ACKR3 receptor, as determined by NanoBRET-based assays.[7][8]

Table 1: Binding Affinities of Fluorescent ACKR3 Agonists



Compound	pKd (mean ± SEM)
Fluorescent Agonist 18a	7.8 ± 0.1
Fluorescent Agonist 18b	7.0 ± 0.1
Fluorescent Agonist 18c	6.8 ± 0.1

Data sourced from NanoBRET saturation binding experiments.[7][8]

Table 2: Binding Affinities of Known ACKR3 Ligands Determined by Competition Assay

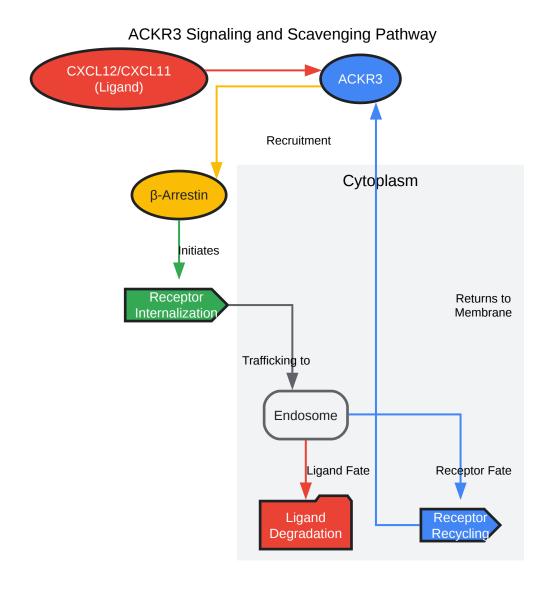
Compound	pKi (mean ± SEM)
Ligand 4	7.4 ± 0.13
Ligand 9	6.6 ± 0.07
Ligand 19	< 5
Ligand 20	< 5

Data sourced from NanoBRET competition binding experiments using fluorescent agonist 18a. [8]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway of ACKR3 and the general workflow for a receptor trafficking assay using a fluorescent antagonist.

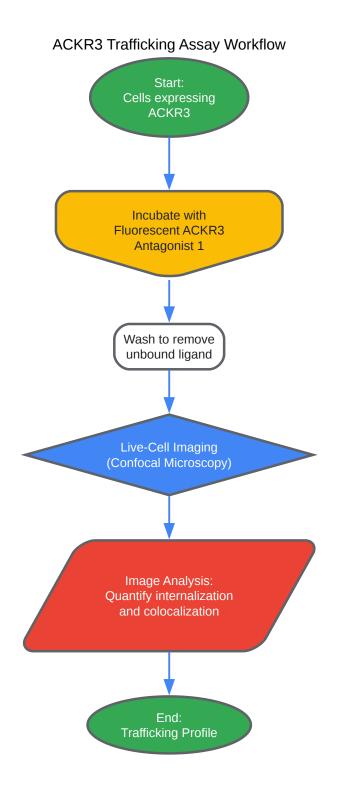




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Caption: ACKR3 signaling is initiated by ligand binding, leading to β -arrestin recruitment and subsequent receptor internalization and ligand scavenging.





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Caption: Workflow for visualizing ACKR3 trafficking using a fluorescent antagonist and live-cell imaging.

Experimental Protocols Protocol 1: NanoBRET-Based Ligand Binding Assay

This protocol is adapted from methodologies used to characterize novel fluorescent ACKR3 ligands.[8][10] It allows for the quantitative determination of ligand binding affinity in live cells.

Materials:

- HEK293 cells stably expressing N-terminal NanoLuciferase-tagged ACKR3 (NLuc-ACKR3).
- Fluorescent ACKR3 Antagonist 1.
- Unlabeled competing ACKR3 ligand (for competition assays).
- Hanks' Balanced Salt Solution (HBSS) with 0.2% BSA.
- Furimazine (Nano-Glo® Luciferase Assay Substrate).
- White, opaque 96-well plates.
- Plate reader capable of measuring luminescence and fluorescence simultaneously (e.g., BMG Pherastar FS).

Procedure for Saturation Binding Assay:

- Seed NLuc-ACKR3 expressing HEK293 cells in white, opaque 96-well plates and grow to confluence.
- Prepare serial dilutions of the Fluorescent ACKR3 Antagonist 1 in HBSS/0.2% BSA.
- For non-specific binding determination, prepare a parallel set of dilutions containing a high concentration (e.g., 10 μM) of an unlabeled ACKR3 ligand.
- Remove growth media from cells and wash once with HBSS.



- Add the fluorescent ligand dilutions (with and without unlabeled competitor) to the cells.
- Incubate the plate in the dark for 60 minutes at 37°C.
- Add furimazine substrate (1:400 final dilution) to each well.
- Incubate for 5 minutes at room temperature in the dark.
- Measure fluorescence and luminescence emissions using the plate reader.
- Calculate the raw BRET ratio (fluorescence/luminescence) and determine specific binding by subtracting the non-specific binding signal.[8][10]

Procedure for Competition Binding Assay:

- Follow steps 1 and 4 from the saturation binding protocol.
- Prepare serial dilutions of the unlabeled competing ligand.
- Add a constant, predetermined concentration of the Fluorescent ACKR3 Antagonist 1 to all
 wells, followed by the serial dilutions of the competing ligand.
- Follow steps 6-10 from the saturation binding protocol to determine the displacement of the fluorescent ligand and calculate the Ki of the competing ligand.[8]

Protocol 2: Confocal Microscopy for Visualizing Receptor Trafficking

This protocol allows for the direct visualization of fluorescent ligand-bound ACKR3 internalization.[7][10][11]

Materials:

- Cells expressing ACKR3 (e.g., HEK293 transiently expressing SNAP-tag-ACKR3).
- Fluorescent ACKR3 Antagonist 1.
- Unlabeled ACKR3 ligand for competition/blocking control (e.g., (R)-1).



- Cell culture medium or HBSS with 0.2% BSA.
- Confocal microscope equipped with a live-cell imaging chamber (37°C, 5% CO2).
- Optional: Cell-impermeable surface label for the receptor (e.g., SNAP-Surface® Alexa Fluor® 647) to distinguish surface vs. internalized receptors.

Procedure:

- Seed cells on glass-bottom dishes suitable for confocal microscopy and allow them to adhere overnight.
- Optional: For co-localization studies, pre-label surface receptors with a cell-impermeable dye according to the manufacturer's protocol.
- For blocking control, pre-incubate a subset of cells with a high concentration (e.g., 10 μM) of an unlabeled ACKR3 ligand for 30 minutes at 37°C.[11]
- Add the Fluorescent ACKR3 Antagonist 1 (e.g., at a final concentration of 50-100 nM) to the cells.[8][11]
- Incubate for 30-60 minutes at 37°C.
- Wash the cells with warm medium or HBSS to remove unbound fluorescent ligand.
- Acquire images using the confocal microscope. For time-course experiments, images can be captured at various time points during the incubation period.[8][11]
- Analyze images to observe the localization of the fluorescent signal. Internalization is
 indicated by the appearance of punctate vesicular structures within the cytoplasm, a pattern
 consistent with receptor cycling.[10] The blocking control should show significantly reduced
 fluorescence, confirming specific binding to ACKR3.[8][10]

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